molecular formula C13H22N2S B7932629 N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine

N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine

Cat. No.: B7932629
M. Wt: 238.39 g/mol
InChI Key: CNIBAITVNGXRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine is an organic compound with the molecular formula C13H22N2S and a molecular weight of 238.39 g/mol . This compound is characterized by the presence of an isopropyl group, a methylthio-substituted benzyl group, and an ethane-1,2-diamine backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine typically involves the reaction of 4-(methylthio)benzyl chloride with N1-isopropyl ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzyl group.

    Substitution: The amine groups can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified benzyl derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-Isopropyl-N1-(4-methylbenzyl)ethane-1,2-diamine
  • N1-Isopropyl-N1-(4-(ethylthio)benzyl)ethane-1,2-diamine
  • N1-Isopropyl-N1-(4-(methylthio)phenyl)ethane-1,2-diamine

Uniqueness

N1-Isopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine is unique due to the presence of the methylthio group on the benzyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[(4-methylsulfanylphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c1-11(2)15(9-8-14)10-12-4-6-13(16-3)7-5-12/h4-7,11H,8-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIBAITVNGXRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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